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Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

Cat. No.: B1346500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (2-
(Methylamino)phenyl)methanol, a key intermediate in various synthetic applications. The

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data is crucial for its unambiguous identification and characterization. This document

presents a summary of the expected spectroscopic data, detailed experimental protocols for

acquiring such data, and a visual representation of the structural-spectral correlations.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for (2-
(Methylamino)phenyl)methanol based on its chemical structure and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₃ ~2.8 s -

-CH₂- ~4.6 s -

Ar-H ~6.6 - 7.3 m -

-NH- Variable br s -

-OH Variable br s -

¹³C NMR (Carbon-13 NMR) Data

Carbon Atom Chemical Shift (δ, ppm)

-CH₃ ~30

-CH₂- ~65

Aromatic C ~110 - 130

Aromatic C-N ~148

Aromatic C-CH₂OH ~135

Infrared (IR) Spectroscopy
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (Alcohol) 3600 - 3200 Strong, Broad

N-H Stretch (Secondary

Amine)
3500 - 3300 Medium

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

C=C Stretch (Aromatic) 1600 - 1475 Medium

C-N Stretch (Aromatic Amine) 1350 - 1250 Strong

C-O Stretch (Primary Alcohol) ~1050 Strong

Mass Spectrometry (MS)
The PubChem database indicates a GC-MS analysis for (2-(Methylamino)phenyl)methanol
available through the NIST Mass Spectrometry Data Center.[1]

m/z Relative Intensity Proposed Fragment

137 [M]⁺ (Molecular Ion) C₈H₁₁NO⁺

118 High [M - H₂O]⁺ or [M - NH₃]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectroscopic

data for small organic molecules like (2-(Methylamino)phenyl)methanol. Instrument-specific

parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified (2-
(Methylamino)phenyl)methanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
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Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane

(TMS), for chemical shift calibration (δ = 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better

resolution.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

typically used.

Acquisition Parameters:

Number of Scans (NS): 8-16, increase for dilute samples.

Relaxation Delay (D1): 1-5 seconds, should be at least 5 times the longest T1 relaxation

time for quantitative measurements.

Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.

Acquisition Time (AQ): 2-4 seconds.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the

spectrum to singlets for each unique carbon.

Acquisition Parameters:

Number of Scans (NS): 128 or more scans are typically required due to the low natural

abundance of ¹³C.

Relaxation Delay (D1): 2-5 seconds.

Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication) followed by Fourier transformation. Phase
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and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop

between two salt plates (e.g., NaCl or KBr).

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous

potassium bromide (KBr) (approx. 100 mg) and press into a transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal. This is often the simplest method.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is standard.

Background Scan: First, acquire a background spectrum of the empty sample holder (or

clean ATR crystal) to subtract atmospheric and instrumental absorptions.

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Spectral Range: A typical range is 4000 to 400 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable

compounds, GC is an excellent method for sample introduction and separation from

impurities.
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Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into

the ion source.

Ionization Method:

Electron Ionization (EI): This is a common "hard" ionization technique that provides

detailed fragmentation patterns useful for structural elucidation. A standard electron

energy of 70 eV is typically used.

Mass Analysis:

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Mass Range: A scan range of m/z 40-400 is generally sufficient for this molecule.

Data Acquisition and Analysis: The mass spectrometer detects the mass-to-charge ratio

(m/z) of the molecular ion and its fragments. The resulting mass spectrum is a plot of relative

ion abundance versus m/z. Fragmentation patterns are analyzed to deduce the structure of

the molecule.

Spectroscopic Interpretation and Structural
Correlation
The following diagram illustrates the logical relationship between the key structural features of

(2-(Methylamino)phenyl)methanol and its expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Interpretation of (2-
(Methylamino)phenyl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1346500#spectroscopic-data-
interpretation-of-2-methylamino-phenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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